N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that features a unique structure combining benzo[d]thiazole and thiazole rings with a methoxyphenylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The benzo[d]thiazole and thiazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of Methoxyphenylthioacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)acetamide
- N-(thiazol-2-yl)acetamide
- N-(4-methoxyphenyl)thioacetamide
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the combination of benzo[d]thiazole and thiazole rings with a methoxyphenylthioacetamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the coupling of benzo[d]thiazole and thiazole moieties with a methoxyphenyl thioacetamide. Characterization was performed using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, confirming the molecular structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its role as an acetylcholinesterase (AChE) inhibitor and its anticancer properties.
Acetylcholinesterase Inhibition
Research indicates that compounds with a thiazole core exhibit significant AChE inhibitory activity, which is crucial for the treatment of Alzheimer’s disease. In vitro assays demonstrated that the synthesized compound showed promising AChE inhibition with an IC50 value comparable to known inhibitors. For instance, a related compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic application in cognitive decline associated with Alzheimer’s disease .
Table 1: AChE Inhibition Activity of Related Compounds
Compound Name | IC50 (µM) |
---|---|
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-... | TBD |
4-(benzo[d]thiazole-2-yl)-2-methoxyphenol | 2.7 |
Tacrine | 0.15 |
Donepezil | 0.10 |
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have demonstrated that derivatives containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against breast cancer cells . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-... | MCF7 (Breast Cancer) | TBD |
Thiazole Derivative A | MCF7 | 1.61 |
Thiazole Derivative B | A431 | 1.98 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups such as methoxy on the phenyl ring enhances biological activity. The thiazole moiety is critical for both AChE inhibition and anticancer activity, suggesting that modifications to this core can lead to improved efficacy .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, administration of related thiazole compounds resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect on neuronal health through AChE inhibition.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-... induced significant apoptosis compared to control groups, highlighting their potential as chemotherapeutic agents.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S3/c1-24-12-6-8-13(9-7-12)25-11-17(23)22-19-21-15(10-26-19)18-20-14-4-2-3-5-16(14)27-18/h2-10H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJGOOSMAOUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.